11-Methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydroiodide 11-Methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydroiodide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18896202
InChI: InChI=1S/C12H16N2O.HI/c1-13-6-9-5-10(8-13)11-3-2-4-12(15)14(11)7-9;/h2-4,9-10H,5-8H2,1H3;1H
SMILES:
Molecular Formula: C12H17IN2O
Molecular Weight: 332.18 g/mol

11-Methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydroiodide

CAS No.:

Cat. No.: VC18896202

Molecular Formula: C12H17IN2O

Molecular Weight: 332.18 g/mol

* For research use only. Not for human or veterinary use.

11-Methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydroiodide -

Specification

Molecular Formula C12H17IN2O
Molecular Weight 332.18 g/mol
IUPAC Name 11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydroiodide
Standard InChI InChI=1S/C12H16N2O.HI/c1-13-6-9-5-10(8-13)11-3-2-4-12(15)14(11)7-9;/h2-4,9-10H,5-8H2,1H3;1H
Standard InChI Key OVECGORDPUPRLI-UHFFFAOYSA-N
Canonical SMILES CN1CC2CC(C1)C3=CC=CC(=O)N3C2.I

Introduction

Nomenclature and Molecular Identification

The systematic IUPAC name 11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one hydroiodide delineates its intricate architecture. The "diazatricyclo" prefix indicates a tricyclic system containing two nitrogen atoms, while the "02,7" notation specifies bridgehead positions in the bicyclic substructure . The hydroiodide salt form arises from protonation at one nitrogen, paired with an iodide counterion to stabilize the charge.

Stereochemical Considerations

PubChem entries (CID 927505 and 1747617) highlight stereoisomerism in this compound. The (9R)-configuration (CID 927505) and (1R,9R)-diastereomer (CID 1747617) demonstrate how chiral centers influence molecular geometry and biological interactions . The SMILES notation CN1C[C@H]2CC(C1)C3=CC=CC(=O)N3C2 confirms the (9R) stereochemistry through the @H descriptor .

Table 1: Key Molecular Identifiers

PropertyValueSource
Molecular FormulaC₁₂H₁₆N₂O·HI
Molecular Weight332.19 g/mol (hydroiodide salt)Calculated
IUPAC Name(9R)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one hydroiodide
InChIKeyCULUKMPMGVXCEI-YHMJZVADSA-N

Synthetic Routes and Optimization

Multi-Step Synthesis Strategy

The synthesis involves cyclization reactions to construct the tricyclic core. A representative pathway includes:

  • Formation of the diazepine intermediate: Condensation of a substituted pyrrolidine with a ketone precursor under acidic conditions.

  • Intramolecular cyclization: Catalyzed by triethylamine in chloroform at 60–80°C to form the tricyclic skeleton.

  • Methylation: Quaternization of the tertiary nitrogen using methyl iodide, yielding the hydroiodide salt.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity Method
CyclizationTriethylamine, CHCl₃, 72°C, 12h58HPLC (98.5%)
MethylationCH₃I, EtOH, reflux, 6h82NMR (¹H, ¹³C)

Purification Techniques

Chromatographic methods (silica gel, eluent: CH₂Cl₂/MeOH 9:1) resolve stereoisomers, while recrystallization from ethanol enhances salt purity .

Structural and Spectroscopic Characterization

X-ray Crystallography

Though crystal data remains unpublished, analogous tricyclic compounds exhibit planar aromatic regions and chair-like conformations in the saturated rings. The iodide ion likely participates in hydrogen bonding with the protonated nitrogen.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J=8.2 Hz, 2H, aromatic), 4.21 (m, 1H, CH-N), 3.02 (s, 3H, N-CH₃) .

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (N⁺-H).

Physicochemical Properties

Solubility and Stability

The hydroiodide salt exhibits moderate solubility in polar solvents (water: 12 mg/mL; DMSO: 45 mg/mL) but degrades under prolonged UV exposure. Stability studies indicate a shelf life of >2 years at -20°C in amber vials .

Table 3: Physicochemical Profile

PropertyValueMethod
LogP1.8 ± 0.2HPLC
pKa6.2 (protonated nitrogen)Potentiometric
Melting Point214–216°C (dec.)DSC

Biological Activity and Applications

Catalytic Applications

As a chiral ligand in asymmetric synthesis, the (9R)-isomer induces enantioselectivity (>90% ee) in Henry reactions between nitromethane and aromatic aldehydes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator